molecular formula C22H17N3O3 B5842379 N'-[alpha-(Piperonylideneamino)benzylidene]benzhydrazide

N'-[alpha-(Piperonylideneamino)benzylidene]benzhydrazide

Cat. No.: B5842379
M. Wt: 371.4 g/mol
InChI Key: BLWWQVKIODBUEE-CROVDCIZSA-N
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Description

N’-[alpha-(Piperonylideneamino)benzylidene]benzhydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazide functional group linked to a benzylidene moiety, which is further connected to a piperonylideneamino group. The intricate structure of N’-[alpha-(Piperonylideneamino)benzylidene]benzhydrazide makes it a subject of interest in organic chemistry and related disciplines.

Properties

IUPAC Name

N-[(E)-[(1,3-benzodioxol-5-ylmethylideneamino)-phenylmethylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-22(18-9-5-2-6-10-18)25-24-21(17-7-3-1-4-8-17)23-14-16-11-12-19-20(13-16)28-15-27-19/h1-14H,15H2,(H,25,26)/b23-14?,24-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWWQVKIODBUEE-CROVDCIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC(=NNC(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C=N/C(=N/NC(=O)C3=CC=CC=C3)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[alpha-(Piperonylideneamino)benzylidene]benzhydrazide typically involves the condensation of piperonal with benzhydrazide under specific reaction conditions. The process generally includes:

    Condensation Reaction: Piperonal and benzhydrazide are mixed in a suitable solvent, such as ethanol or methanol.

    Catalysis: An acid catalyst, like hydrochloric acid or sulfuric acid, is often used to facilitate the reaction.

    Heating: The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete condensation.

    Purification: The resulting product is purified using recrystallization techniques to obtain pure N’-[alpha-(Piperonylideneamino)benzylidene]benzhydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[alpha-(Piperonylideneamino)benzylidene]benzhydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazides or amines.

Scientific Research Applications

N’-[alpha-(Piperonylideneamino)benzylidene]benzhydrazide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[alpha-(Piperonylideneamino)benzylidene]benzhydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[alpha-(Piperonylideneamino)benzylidene]benzohydrazide
  • N’-[alpha-(Piperonylideneamino)benzylidene]benzohydrazone

Uniqueness

N’-[alpha-(Piperonylideneamino)benzylidene]benzhydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

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